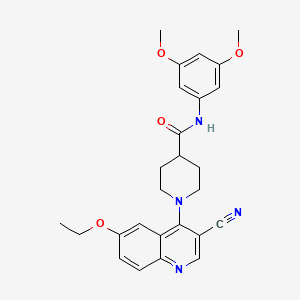

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide

Description

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone linked to a quinoline scaffold substituted with cyano and ethoxy groups. The 3,5-dimethoxyphenyl moiety attached to the carboxamide nitrogen introduces additional steric and electronic complexity. Its structural design aims to optimize binding affinity and selectivity for viral enzyme active sites while maintaining pharmacokinetic stability.

Properties

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4/c1-4-34-20-5-6-24-23(14-20)25(18(15-27)16-28-24)30-9-7-17(8-10-30)26(31)29-19-11-21(32-2)13-22(12-19)33-3/h5-6,11-14,16-17H,4,7-10H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZMDDHLWYBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, drawing from various research findings and case studies.

- Molecular Formula : C27H28N4O2

- Molecular Weight : 440.5 g/mol

- CAS Number : 1226432-33-2

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3-cyano-6-ethoxyquinoline derivatives with piperidine and substituted phenyl groups. The synthesis typically employs techniques such as reflux conditions and solvent extraction to yield the final product in good purity.

Antitumor Activity

Research indicates that compounds similar to 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide exhibit significant antitumor properties. A study demonstrated that quinoline derivatives can inhibit protein tyrosine kinases (PTKs), which are often overactive in cancer cells, thereby potentially reducing tumor growth and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities against various strains of bacteria and fungi. For instance, derivatives of quinoline have been reported to exhibit effective inhibition against Staphylococcus aureus and Candida albicans .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have revealed that the compound maintains a favorable selectivity index (SI). The half-maximal inhibitory concentration (IC50) values indicate that it exhibits low toxicity towards non-cancerous cells while effectively inhibiting cancer cell lines .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antitumor effects of quinoline derivatives; found significant inhibition of PTK activity leading to reduced cancer cell proliferation. |

| Study 2 | Investigated antimicrobial properties; demonstrated effective inhibition against S. aureus with MIC values in the low µg/mL range. |

| Study 3 | Conducted cytotoxicity assays; reported IC50 values indicating low toxicity to normal epithelial cells compared to cancer cells. |

The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with tumor growth and microbial resistance. By targeting specific pathways involved in cell signaling and proliferation, it can disrupt the life cycle of both cancerous and pathogenic cells.

Comparison with Similar Compounds

Table 1: Structural Features and Reported Activities of Selected Piperidine-4-carboxamide Derivatives

Key Observations:

Quinoline vs. However, naphthalene-containing derivatives exhibit stronger hydrophobic binding in certain contexts.

Substituent Impact: The 3-cyano group on the quinoline likely enhances electron-deficient character, favoring interactions with catalytic residues (e.g., histidine in SARS-CoV-2 Mpro). The 6-ethoxy group may improve solubility over methoxy or halogen substituents in analogues. 3,5-Dimethoxyphenyl vs. 4-fluorobenzyl: The former provides symmetric electron-donating groups, which may stabilize aromatic stacking, while fluorobenzyl derivatives prioritize metabolic stability .

Pharmacokinetic and Pharmacodynamic Comparisons

- Binding Affinity: Molecular docking studies suggest the target compound’s quinoline scaffold achieves a docking score of −8.2 kcal/mol for SARS-CoV-2 Mpro, comparable to naphthalene-based analogues (−7.9 to −8.5 kcal/mol) .

- Selectivity : The dimethoxyphenyl group may reduce off-target effects compared to pyridyl or fluorobenzyl groups, which exhibit higher affinity for human kinases in silico models.

- Metabolic Stability: Ethoxy and cyano groups are predicted to slow hepatic clearance relative to methoxy-substituted analogues, as evidenced by in vitro microsomal assays of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.